3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16358328
Molecular Formula: C14H10N2OS2
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2OS2 |
|---|---|
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | (5Z)-3-methyl-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C14H10N2OS2/c1-16-13(17)11(19-14(16)18)8-10-5-2-4-9-6-3-7-15-12(9)10/h2-8H,1H3/b11-8- |
| Standard InChI Key | OKADXACHXLZMJA-FLIBITNWSA-N |
| Isomeric SMILES | CN1C(=O)/C(=C/C2=CC=CC3=C2N=CC=C3)/SC1=S |
| Canonical SMILES | CN1C(=O)C(=CC2=CC=CC3=C2N=CC=C3)SC1=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazolidinone ring system fused with an 8-quinolylmethylene group at the 5-position and a methyl substituent at the 3-position. The thiazolidinone core contains sulfur and nitrogen atoms, contributing to its electronic diversity and potential for hydrogen bonding. The quinoline moiety introduces aromaticity and planar rigidity, which may enhance DNA intercalation or enzyme binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.4 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Limited aqueous solubility |
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves a three-step process:
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Condensation: Reaction of 8-quinolinecarboxaldehyde with methylamine yields the Schiff base intermediate.
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Cyclization: The intermediate undergoes cyclization with thioglycolic acid in the presence of acetic anhydride to form the thiazolidinone ring.
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Thionation: Introduction of the thioxo group at the 2-position via treatment with phosphorus pentasulfide.
Reaction yields range from 45% to 60%, with purity confirmed by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball milling of stoichiometric reactants (8-quinolinecarboxaldehyde, methylamine, thioglycolic acid) achieves 52% yield with minimal waste .
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro studies demonstrate potent activity against:
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HeLa (cervical cancer): IC = 8.2 μM
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MCF-7 (breast cancer): IC = 11.5 μM
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A549 (lung adenocarcinoma): IC = 14.3 μM
Mechanistic studies suggest dual inhibition of topoisomerase II and tubulin polymerization, disrupting DNA replication and mitotic spindle formation . Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining.
Structure-Activity Relationships (SAR)
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Quinoline Position: The 8-quinolyl group enhances DNA binding compared to 4-quinolyl analogs (e.g., 3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one, IC > 20 μM).
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Methyl Substitution: 3-Methyl derivatives show 30% higher cytotoxicity than benzyl-substituted counterparts due to improved membrane permeability.
Analytical Characterization
Spectroscopic Data
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FT-IR: Peaks at 1685 cm (C=O), 1250 cm (C=S), and 3050 cm (aromatic C-H).
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a planar thiazolidinone ring with dihedral angles of 12.5° relative to the quinoline system, facilitating intercalation into DNA grooves .
Applications and Future Directions
Challenges and Innovations
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